N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a naphthylsulfonyl piperazine moiety, and an ethanediamide linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the bromination of 3-methylphenyl to obtain 4-bromo-3-methylphenyl. This intermediate is then reacted with ethanediamide under controlled conditions to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated phenyl group yields phenol derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-1-naphthamide: Similar structure but lacks the ethanediamide linkage.
N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide: Contains an acrylamide group instead of the ethanediamide linkage.
Uniqueness
N-(4-bromo-3-methylphenyl)-N’-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of a brominated phenyl group, a naphthylsulfonyl piperazine moiety, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C25H27BrN4O4S |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
N//'-(4-bromo-3-methylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C25H27BrN4O4S/c1-18-16-21(7-9-23(18)26)28-25(32)24(31)27-10-11-29-12-14-30(15-13-29)35(33,34)22-8-6-19-4-2-3-5-20(19)17-22/h2-9,16-17H,10-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
DLQDNFJTKRFSBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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